molecular formula C17H23N3O3 B2524216 (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide CAS No. 2411334-73-9

(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide

Cat. No. B2524216
CAS RN: 2411334-73-9
M. Wt: 317.389
InChI Key: CAWCUPDXECPZEK-VMPITWQZSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CLP257 and has been studied for its ability to modulate ion channels, particularly the voltage-gated potassium channels.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide modulates voltage-gated potassium channels by increasing their activity. This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. The compound binds to a specific site on the channel and stabilizes the open state of the channel, leading to an increase in potassium efflux.
Biochemical and Physiological Effects:
The modulation of voltage-gated potassium channels by (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has several biochemical and physiological effects. The compound has been shown to suppress seizures in animal models of epilepsy. Additionally, it has been shown to reduce neuropathic pain in animal models. The compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has several advantages for lab experiments. The compound is highly selective for voltage-gated potassium channels, making it a useful tool for studying the function of these channels. Additionally, the compound has been shown to have a long half-life, making it useful for in vivo experiments. However, the compound has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide. One direction is the development of more potent and selective analogs of the compound. Another direction is the study of the compound's effects on other ion channels and neuronal pathways. Additionally, the compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be explored. Finally, the compound's potential side effects and toxicity should be thoroughly investigated.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide is complex and involves multiple steps. The starting material for the synthesis is 4-(Dimethylamino)but-2-enal, which is reacted with 2-amino-3-hydroxybenzoic acid to form the corresponding amide. This amide is then subjected to cyclization to form the benzoxazepine ring. The final step involves the introduction of the (E)-configuration on the double bond by using a Wittig reaction.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate voltage-gated potassium channels, particularly the Kv7.2/7.3 channels, which are involved in the regulation of neuronal excitability. This modulation can lead to the suppression of seizures and has potential applications in the treatment of epilepsy. Additionally, (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has been studied for its potential applications in the treatment of neuropathic pain.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-19(2)10-5-8-16(21)18-9-11-20-12-14-6-3-4-7-15(14)23-13-17(20)22/h3-8H,9-13H2,1-2H3,(H,18,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCUPDXECPZEK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCN1CC2=CC=CC=C2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCN1CC2=CC=CC=C2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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